molecular formula C14H21Cl3O3 B14518844 Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate CAS No. 62456-90-0

Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate

Cat. No.: B14518844
CAS No.: 62456-90-0
M. Wt: 343.7 g/mol
InChI Key: BEZQSDKQGLDRCT-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate is a chemical compound with a complex structure that includes multiple chlorine atoms and a chlorocarbonyl group

Preparation Methods

The synthesis of Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate typically involves multiple steps, including the introduction of chlorine atoms and the formation of the chlorocarbonyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and esterification reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the chlorocarbonyl group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The chlorocarbonyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate can be compared with similar compounds such as:

Properties

CAS No.

62456-90-0

Molecular Formula

C14H21Cl3O3

Molecular Weight

343.7 g/mol

IUPAC Name

ethyl 7-carbonochloridoyl-4,5-dichloro-2-ethylnon-4-enoate

InChI

InChI=1S/C14H21Cl3O3/c1-4-9(13(17)18)7-11(15)12(16)8-10(5-2)14(19)20-6-3/h9-10H,4-8H2,1-3H3

InChI Key

BEZQSDKQGLDRCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C(CC(CC)C(=O)Cl)Cl)Cl)C(=O)OCC

Origin of Product

United States

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